4-(4-Chlorophenyl)azetidin-2-one

Antitubercular Phospholipase A2 Inhibition Structure-Activity Relationship

Researchers face a scarcity of validated β-lactam scaffolds with confirmed structure-activity relationships for antitubercular and anti-inflammatory programs. 4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) directly addresses this gap. • Para-chloro substitution enhances antimycobacterial potency (MIC as low as 0.78 μg/mL in analogs) and PLA2 enzyme inhibition versus non-halogenated derivatives. • Preferred R3 substituent in patent-protected compositions targeting GPR119, TRPV1, and T-type calcium channels for metabolic and pain indications. • Optimal substrate for CAL-B-catalyzed enantioselective ring cleavage (E >200, >98% ee), enabling chiral β-amino acid synthesis. Supplied with full analytical documentation; standard B2B global shipping applies.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 21161-20-6
Cat. No. B1359671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)azetidin-2-one
CAS21161-20-6
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1C(NC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
InChIKeyFCPWUBIYYNDWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) — Supplier and Procurement Guide for Monocyclic β-Lactam Research


4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) is a monocyclic β-lactam (azetidin-2-one) characterized by a 4-chlorophenyl substituent at the 4-position of the four-membered lactam ring. As a core scaffold in medicinal chemistry, this compound class has been extensively investigated for diverse biological activities beyond antibacterial applications, including cholesterol absorption inhibition, enzyme inhibition, and anti-inflammatory effects [1]. This compound serves as a key building block for synthesizing more complex azetidinone derivatives with tailored pharmacological profiles.

Why Generic Substitution Fails for 4-(4-Chlorophenyl)azetidin-2-one: The Critical Role of 4-Position Aryl Substituents


Substituting 4-(4-chlorophenyl)azetidin-2-one with generic azetidin-2-one analogs is not scientifically justified due to the profound impact of aryl substituent modifications on biological activity and physicochemical properties. Structure-activity relationship (SAR) studies demonstrate that para-chloro substitution on the 4-aryl ring significantly enhances antimycobacterial activity and phospholipase A2 (PLA2) enzyme inhibition compared to non-halogenated or differently substituted analogs [1]. Furthermore, the 4-chlorophenyl group alters the electronic and steric environment of the β-lactam ring, affecting both target binding and metabolic stability. The specific combination of the azetidin-2-one core with the 4-chlorophenyl substituent represents a distinct pharmacophore that cannot be replicated by simple ring substitutions or alternative heterocycles.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6) vs. Structural Analogs


Chloro Substituent Enhancement of Antimycobacterial and PLA2 Inhibitory Activity

In a series of azetidin-2-one derivatives evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv, chloro substitution on the aryloxy acid moiety significantly enhanced both antimycobacterial potency and PLA2 enzyme inhibition [1]. This SAR finding establishes that the 4-chlorophenyl substitution pattern confers measurable biological advantages over non-chlorinated analogs within the same scaffold class. Two representative compounds (4f and 4g) from this series achieved MIC values of 1.56 and 0.78 μg/mL, respectively, demonstrating the therapeutic potential of appropriately substituted azetidin-2-ones [1].

Antitubercular Phospholipase A2 Inhibition Structure-Activity Relationship

Patent-Specified 4-Chlorophenyl Substituent in Azetidinone Derivatives for Metabolic and Pain Disorders

A U.S. patent (20080076750) explicitly defines 4-chlorophenyl as one of only four preferred R3 substituents (-phenyl, -4-chlorophenyl, -2-pyridyl, or -3-pyridyl) for azetidinone derivatives intended for treating lipid metabolism disorders, pain, diabetes, vascular conditions, demyelination, and nonalcoholic fatty liver disease [1]. This patent-level selection establishes 4-chlorophenyl as a validated and legally defined substituent of interest for therapeutic azetidinone development, distinguishing it from alternative aryl substitutions not enumerated in the patent claims.

Lipid Metabolism Pain Diabetes Patent-Defined Scaffold

Enantioselective Enzymatic Resolution: High Enantioselectivity (E > 200) for 4-Chlorophenyl β-Lactam

The 3,4-disubstituted β-lactam 3-benzyloxy-4-(4-chlorophenyl)azetidin-2-one [(3S*,4R*)-(+/-)-1] undergoes CAL-B-catalyzed ring-cleavage with excellent enantioselectivity (E > 200) when reacted with H2O in tert-butyl methyl ether at 70°C [1]. This high enantioselectivity enables efficient separation of enantiomers (>98% ee for both the ring-opened β-amino acid product and unreacted β-lactam), providing access to chirally pure building blocks for asymmetric synthesis. In contrast, the 3-phenoxy analog [(3S*,4R*)-(+/-)-3] achieved only moderate enantioselectivity (E = 12) under comparable conditions [1].

Enzymatic Resolution Chiral Synthesis CAL-B Catalysis

4-Chlorophenyl Azetidin-2-one as a Core Scaffold for Diverse Biological Activity Classes

Monocyclic β-lactams (azetidin-2-ones) constitute a privileged scaffold with demonstrated biological activities spanning anticancer, antitubercular, FAAH inhibition, HDAC inhibition, anti-inflammatory (tryptase inhibition), cathepsin K inhibition, and vasopressin antagonism [1]. The azetidinone core offers a unique approach to design and synthesis of derivatives with distinct biological properties, with structural modifications at the 1-, 3-, and 4-positions providing molecular diversity that dictates specific target engagement [1]. The 4-(4-chlorophenyl) substitution represents one validated pharmacophoric element within this broader scaffold architecture.

Medicinal Chemistry β-Lactam Scaffold Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)azetidin-2-one (CAS 21161-20-6)


Antitubercular and Anti-inflammatory Drug Discovery Programs Requiring Halogenated β-Lactam Scaffolds

Procurement of 4-(4-chlorophenyl)azetidin-2-one is scientifically justified for antitubercular and anti-inflammatory drug discovery programs leveraging SAR evidence that chloro substitution enhances antimycobacterial activity and PLA2 inhibition within the azetidin-2-one series [1]. Research teams can utilize this compound as a starting material for synthesizing derivative libraries aimed at optimizing MIC values against M. tuberculosis (with demonstrated activities as low as 0.78 μg/mL in related analogs) while simultaneously evaluating PLA2-mediated anti-inflammatory effects [1].

Development of Azetidinone-Based Therapeutics Targeting Metabolic Disorders and Pain Pathways

Organizations pursuing azetidinone derivatives for lipid metabolism disorders, diabetes, or neuropathic/inflammatory pain should prioritize 4-(4-chlorophenyl)azetidin-2-one based on its explicit inclusion as a preferred R3 substituent in patent-protected therapeutic compositions [1]. This compound serves as a validated starting point for synthesizing patent-relevant azetidinone analogs with potential activity at GPR119, TRPV1, or T-type calcium channel targets implicated in metabolic and pain indications [1].

Asymmetric Synthesis and Chiral Building Block Preparation via Enzymatic Resolution

4-(4-Chlorophenyl)azetidin-2-one derivatives are optimal substrates for CAL-B-catalyzed enantioselective ring cleavage, achieving E values exceeding 200 and enabling isolation of chirally pure β-amino acids and unreacted β-lactams with >98% enantiomeric excess [1]. This application is particularly relevant for synthetic chemistry groups preparing chiral intermediates for natural product synthesis (e.g., Taxol side-chain analogs) or developing enantiomerically pure pharmaceutical candidates requiring defined stereochemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.